molecular formula C14H14O3 B1609661 3-(2-methoxynaphthalen-1-yl)propanoic Acid CAS No. 34225-11-1

3-(2-methoxynaphthalen-1-yl)propanoic Acid

Cat. No.: B1609661
CAS No.: 34225-11-1
M. Wt: 230.26 g/mol
InChI Key: AUVKOEHVYGYIKP-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C14H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methoxy group (-OCH3) attached to the naphthalene ring

Mechanism of Action

Target of Action

It is structurally similar to naproxen, a non-steroidal anti-inflammatory drug (nsaid) that primarily targets and inhibits cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

As a structural analog of Naproxen, 3-(2-methoxynaphthalen-1-yl)propanoic Acid may also inhibit the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical Pathways

The compound’s potential effect on biochemical pathways is likely related to the arachidonic acid pathway . By inhibiting COX enzymes, it may prevent the synthesis of prostaglandins, leading to a decrease in inflammation, pain, and fever.

Pharmacokinetics

As a structural analog of naproxen, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Based on its structural similarity to naproxen, it may reduce inflammation, pain, and fever by inhibiting the synthesis of prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves the alkylation of 2-methoxynaphthalene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 2-methoxynaphthalene reacts with a propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxynaphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2-Hydroxynaphthalen-1-yl)propanoic acid.

    Reduction: 3-(2-Methoxynaphthalen-1-yl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a non-steroidal anti-inflammatory drug (NSAID) due to its structural similarity to other NSAIDs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: A well-known NSAID with a similar naphthalene structure.

    Ibuprofen: Another NSAID with a propanoic acid moiety.

    Ketoprofen: An NSAID with both a benzene ring and a propanoic acid group.

Uniqueness

3-(2-Methoxynaphthalen-1-yl)propanoic acid is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-13-8-6-10-4-2-3-5-11(10)12(13)7-9-14(15)16/h2-6,8H,7,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVKOEHVYGYIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429345
Record name 3-(2-methoxynaphthalen-1-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34225-11-1
Record name 3-(2-methoxynaphthalen-1-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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